
(Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is a member of the benzofuran family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of (Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. Specifically, it has been shown to inhibit the activity of the NF-kB pathway, which is involved in inflammation and cancer progression. It has also been found to activate the Nrf2 pathway, which plays a role in antioxidant defense.
Biochemical and Physiological Effects:
Studies have shown that (Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one has a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have antioxidant effects by increasing the expression of antioxidant enzymes. Furthermore, it has been found to induce apoptosis in cancer cells, making it a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is its versatility in lab experiments. It can be easily synthesized and purified, making it suitable for a wide range of applications. Additionally, it has been found to have low toxicity, making it a safe compound to work with. However, one limitation of (Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is its relatively low solubility in water, which can make it challenging to work with in aqueous systems.
Direcciones Futuras
There are many potential future directions for the study of (Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one. One area of interest is its potential use as a neuroprotective agent. Further studies are needed to determine its efficacy in animal models of neurodegenerative diseases. Additionally, there is potential for (Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one to be used in combination with other drugs for enhanced therapeutic effects. Finally, there is a need for further studies to determine the optimal dosage and administration route for (Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one in various disease states.
Métodos De Síntesis
The synthesis method for (Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one involves the reaction of 2-hydroxybenzofuran with 2,3,4-trimethoxybenzaldehyde in the presence of a base catalyst. The resulting product is then treated with (Z)-2-methyl-2-butene-1-ol to yield the final compound. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
(Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(2Z)-6-(2-methylprop-2-enoxy)-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-13(2)12-27-15-7-8-16-18(11-15)28-19(20(16)23)10-14-6-9-17(24-3)22(26-5)21(14)25-4/h6-11H,1,12H2,2-5H3/b19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWNNLWPQBAGGK-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-((2-methylallyl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


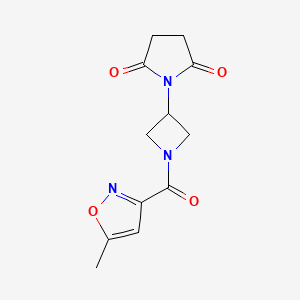
![tert-Butyl 2'-oxo-2',3'-dihydrospiro{piperidine-4,1'-pyrrolo[3,2-c]pyridine}-1-carboxylate](/img/structure/B2977721.png)

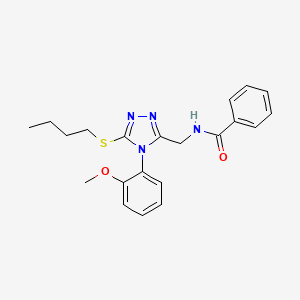
![1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2977726.png)
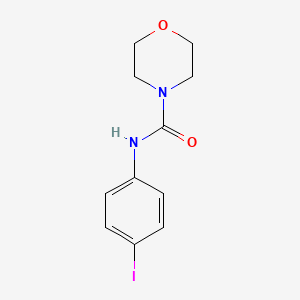
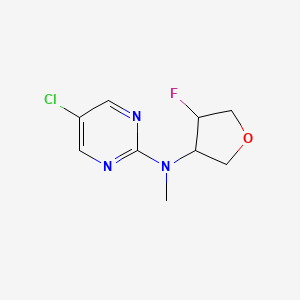
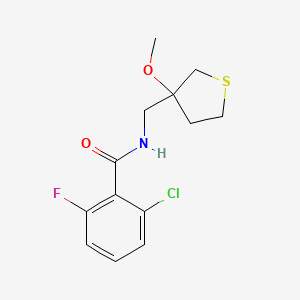
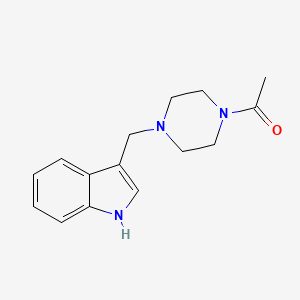
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2977735.png)
![5-(6-Tert-butylpyridazin-3-yl)-2-(oxan-3-ylmethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2977736.png)

![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2977738.png)